![molecular formula C70H115N25O17 B561551 DAPK Substrate Peptide CAS No. 386769-53-5](/img/structure/B561551.png)
DAPK Substrate Peptide
Overview
Description
DAPK Substrate Peptide is a synthetic peptide used as a substrate for Death-Associated Protein Kinase (DAPK). DAPK is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and cytoskeletal reorganization. The peptide is designed to be specifically phosphorylated by DAPK, making it a valuable tool for studying the kinase’s activity and its role in cellular signaling pathways .
Mechanism of Action
Target of Action
The primary target of the DAPK Substrate Peptide is the Death-Associated Protein Kinase (DAPK) . DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular activities . It is involved in multiple cellular processes such as apoptosis, autophagy, and inflammation .
Mode of Action
The this compound interacts with DAPK, leading to the activation of the kinase . DAPK is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain . The peptide substrate stimulates DAPK-dependent activities, such as membrane blebbing and autophagy .
Biochemical Pathways
DAPK participates in several signaling cascades, phosphorylating additional kinases such as ZIP-kinase and protein kinase D (PKD), or Pin1, a phospho-directed peptidyl-prolyl isomerase that regulates the function of many phosphorylated proteins . Other substrate targets have more direct cellular effects; for example, phosphorylation of the myosin II regulatory chain and tropomyosin mediate some of DAPK’s cytoskeletal functions, including membrane blebbing during cell death and cell motility .
Result of Action
The activation of DAPK by the this compound leads to various cellular effects. For instance, DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . It also influences cytoskeleton reorganization, leading to effects such as cell rounding, membrane blebbing, shrinking, and detachment .
Action Environment
The action of the this compound is influenced by various environmental factors. For example, amino acid starvation of cells induces a stable immune complex between MAP1B and DAPK . Furthermore, DAPK’s activity can be enhanced by environmental stressors, such as oxidative stress .
Biochemical Analysis
Biochemical Properties
DAPK Substrate Peptide interacts with the death-associated protein kinase (DAPK), a calcium/calmodulin-regulated serine/threonine kinase . DAPK is known to activate a diverse range of cellular activities and is subject to multiple layers of regulation involving both intramolecular signaling and interactions with additional proteins .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . DAPK, with which the this compound interacts, is known to induce distinct death pathways of apoptosis, autophagy, and programmed necrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with DAPK. This interaction involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . DAPK’s activity is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAPK Substrate Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: DAPK Substrate Peptide primarily undergoes phosphorylation reactions catalyzed by DAPK. The peptide can also participate in other biochemical reactions, such as:
Oxidation: The peptide may undergo oxidation at methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions:
Phosphorylation: ATP is used as the phosphate donor in the presence of DAPK.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products:
Phosphorylated Peptide: The primary product of the phosphorylation reaction.
Oxidized Peptide: Products with oxidized methionine or cysteine residues.
Reduced Peptide: Peptides with reduced disulfide bonds.
Scientific Research Applications
Role in Apoptosis and Cancer Therapy
DAPK1 is known for its role in mediating apoptosis, particularly in response to stress signals. The DAPK substrate peptide can be utilized to study the mechanisms of cell death and survival, providing insights into cancer therapy.
- Case Study: Tumor Suppression
DAPK1 interacts with various proteins such as p53, enhancing its stability and promoting apoptosis in cancer cells. For instance, studies have shown that DAPK1 can suppress oncogenic transformation induced by c-Myc through a p53-dependent pathway . This indicates that targeting DAPK1 or its substrate peptides could be a promising strategy for developing cancer therapies.
Neurodegenerative Diseases
The involvement of DAPK1 in neurodegeneration, particularly in conditions like Alzheimer's disease, highlights the potential of DAPK substrate peptides in therapeutic interventions.
- Case Study: Alzheimer's Disease
Research indicates that DAPK1 mediates neuronal death through pathways involving calcium influx via NMDA receptors. Inhibiting DAPK1 activity has shown promise in reducing neuronal loss in models of Alzheimer's disease . The application of specific DAPK substrate peptides may aid in the development of neuroprotective strategies against such disorders.
Regulation of Signaling Pathways
DAPK1 is involved in various signaling pathways that regulate cell growth and differentiation. Understanding how DAPK substrate peptides interact with these pathways can lead to new therapeutic targets.
- Case Study: JNK Signaling
Studies demonstrate that DAPK1 regulates Jun N-terminal kinase (JNK) signaling by phosphorylating specific substrates under oxidative stress conditions . This regulatory mechanism presents an opportunity to explore DAPK substrate peptides as modulators of JNK activity, potentially leading to therapeutic applications in stress-related diseases.
Drug Development and Therapeutic Peptides
The unique properties of DAPK substrate peptides make them suitable candidates for drug development, particularly as therapeutic agents targeting specific diseases.
- Current Applications
Several therapeutic peptides derived from or mimicking DAPK substrates are under investigation for their efficacy in treating various conditions, including cancer and neurodegenerative diseases . The ability to modify these peptides enhances their stability and bioavailability, making them viable options for clinical applications.
Comprehensive Data Table
The following table summarizes key findings related to the applications of DAPK substrate peptides across different domains:
Comparison with Similar Compounds
DRP-1 Substrate Peptide: A substrate for DAPK-related protein 1, sharing similar phosphorylation properties.
ZIPK Substrate Peptide: A substrate for zipper-interacting protein kinase, another member of the DAPK family.
Myosin Light Chain Peptide: A substrate for myosin light chain kinase, which shares some functional similarities with DAPK.
Uniqueness: DAPK Substrate Peptide is unique in its high specificity for DAPK, making it an ideal tool for studying this particular kinase. Unlike other similar peptides, it is designed to provide precise insights into DAPK’s role in cellular signaling and its regulation by calcium/calmodulin .
Biological Activity
The DAPK Substrate Peptide, identified by its CAS number 386769-53-5, serves as a synthetic substrate for the death-associated protein kinase (DAPK). This peptide is crucial for studying DAPK's role in various cellular processes, particularly apoptosis and autophagy. DAPK is a serine/threonine kinase that mediates cell death in response to various stimuli, including stress signals and oncogenic factors. Understanding the biological activity of the this compound provides insights into its mechanisms and potential therapeutic applications.
Overview of DAPK and Its Function
DAPK plays a significant role in regulating apoptosis and autophagy. It is activated by various signals, including calcium ions and calmodulin, which facilitate its phosphorylation activity. The this compound has a Km value of 9 μM, indicating its affinity for DAPK, making it a valuable tool for in vitro studies of kinase activity .
Phosphorylation of Substrates
The primary mechanism through which DAPK exerts its biological activity is through the phosphorylation of specific substrates. For instance, NDRG2 (N-myc downstream-regulated gene 2) has been identified as a novel substrate for DAPK1. Phosphorylation of NDRG2 at Ser350 by DAPK1 has been linked to neuronal cell death, especially under conditions of oxidative stress or ceramide treatment .
Role in Apoptosis and Autophagy
DAPK is recognized as a positive mediator of apoptosis, acting through various pathways:
- Caspase-dependent pathways : DAPK activates caspases that lead to programmed cell death.
- Autophagic pathways : It also promotes autophagy by phosphorylating key proteins like Beclin 1, which is essential for autophagosome formation .
- Regulation of cell survival : Inhibition or mutation of DAPK can significantly reduce cell death, highlighting its role as a critical regulator in cellular responses to stress .
Study on NDRG2 Phosphorylation
A pivotal study demonstrated that increased levels of phosphorylated NDRG2 were present in human Alzheimer's disease (AD) brain samples, suggesting a link between DAPK activity and neurodegenerative processes. In vitro experiments showed that inhibiting DAPK1 led to decreased neuronal cell death, underscoring the potential therapeutic implications of targeting this kinase in neurodegenerative diseases .
Autophagy and Cancer Research
Research has indicated that DAPK's involvement in autophagy can influence cancer progression. For example, a study revealed that DAPK activation could lead to autophagic cell death in cancer cells under specific conditions. This finding suggests that manipulating DAPK activity may provide new strategies for cancer treatment .
Table 1: Key Findings on this compound Activity
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBSHTZDDUPBW-RHBFSANCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H115N25O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1578.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.